molecular formula C13H19NO2S2 B14380747 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione CAS No. 89556-88-7

1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione

Cat. No.: B14380747
CAS No.: 89556-88-7
M. Wt: 285.4 g/mol
InChI Key: BPYOPYFBXNORMP-UHFFFAOYSA-N
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Description

1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a dithiane ring and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The dithiane ring is formed through a thioacetalization reaction, which is a common method for protecting carbonyl groups . The pyrrolidine-2,5-dione moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial to ensure high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Organolithium reagents, Grignard reagents

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dithiols

    Substitution: Various substituted dithiane derivatives

Mechanism of Action

The mechanism of action of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and removed under specific conditions, allowing for selective reactions in complex synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is unique due to its combination of a dithiane ring and a pyrrolidine-2,5-dione moiety.

Properties

CAS No.

89556-88-7

Molecular Formula

C13H19NO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

1-[5-(1,3-dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H19NO2S2/c15-11-6-7-12(16)14(11)8-3-1-2-5-13-17-9-4-10-18-13/h5H,1-4,6-10H2

InChI Key

BPYOPYFBXNORMP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CCCCCN2C(=O)CCC2=O)SC1

Origin of Product

United States

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